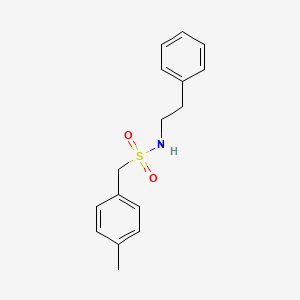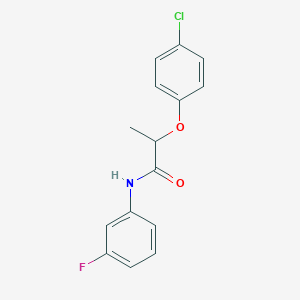
N-allyl-1-(4-bromophenyl)methanesulfonamide
Overview
Description
N-allyl-1-(4-bromophenyl)methanesulfonamide, commonly known as ABP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ABP is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of ABP is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase IX and the induction of apoptosis in cancer cells. Carbonic anhydrase IX is an enzyme that is overexpressed in many types of cancer and plays a role in tumor growth and metastasis. By inhibiting the activity of this enzyme, ABP may be able to slow or stop the growth of cancer cells. Additionally, ABP has been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of enzymes that are involved in programmed cell death.
Biochemical and Physiological Effects
ABP has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer properties, ABP has been found to have anti-inflammatory properties. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory molecules. ABP has also been found to have anticonvulsant properties, and it has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body.
Advantages and Limitations for Lab Experiments
ABP has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized using simple methods. Additionally, ABP has been shown to have a high degree of selectivity for carbonic anhydrase IX, making it a useful tool for studying the role of this enzyme in cancer. However, ABP also has some limitations. It has low solubility in water, which can make it difficult to work with in certain experiments. Additionally, ABP has not been extensively studied in vivo, so its potential therapeutic applications in humans are not yet fully understood.
Future Directions
There are several future directions for research on ABP. One area of interest is the development of ABP derivatives with improved solubility and selectivity for carbonic anhydrase IX. Additionally, further studies are needed to better understand the mechanism of action of ABP and its potential therapeutic applications in humans. Finally, ABP may have applications beyond cancer, and further research is needed to explore its potential in other areas, such as inflammation and epilepsy.
Conclusion
In conclusion, ABP is a sulfonamide derivative that has gained attention in scientific research due to its potential therapeutic applications. ABP has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. ABP has been found to have anticancer, anti-inflammatory, and anticonvulsant properties, and it has several advantages for use in lab experiments. However, further research is needed to fully understand the potential applications of ABP in humans.
Scientific Research Applications
ABP has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer properties, specifically against prostate cancer cells. ABP has been found to inhibit the growth of prostate cancer cells by inducing apoptosis, or programmed cell death. Additionally, ABP has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer.
properties
IUPAC Name |
1-(4-bromophenyl)-N-prop-2-enylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S/c1-2-7-12-15(13,14)8-9-3-5-10(11)6-4-9/h2-6,12H,1,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTIUINJIUBEBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)CC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl 2-[4-(4-methoxyphenyl)-1-piperazinyl]-4-oxo-1,4-dihydro-5-pyrimidinecarboxylate](/img/structure/B4427929.png)
![8-[4-(2-hydroxyphenyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4427937.png)

amine dihydrochloride](/img/structure/B4427960.png)
![6-butyl-2-(ethylthio)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4427972.png)
![{1-[(1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B4427974.png)
![N-{4-[(2-phenylacetyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4427982.png)

![1-{[(6-methoxy-4-methyl-2-quinazolinyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B4427990.png)


![2-(4-methoxyphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B4428016.png)